2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
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Description
2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that the manipulation of N-acyl and N-sulfonyl groups can significantly impact the anodic methoxylation of piperidine derivatives, leading to the formation of various products depending on the anodic conditions and electrolytes used. This chemical reaction pathway is crucial for the synthesis and functionalization of compounds, including those similar to "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" (Golub & Becker, 2015).
Analytical Derivatization in Liquid Chromatography
New sulfonate reagents have been synthesized for analytical derivatization in liquid chromatography, demonstrating the utility of sulfonate groups in enhancing detection sensitivity for various analytes. This research underlines the importance of such chemical groups in developing analytical methods and could be related to the study of compounds like "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" (Wu et al., 1997).
Application in Carbohydrate Chemistry
The protection of hydroxyl groups using sulfone groups has been explored, with the synthesis of various protected glycosyl donors demonstrating the versatility of sulfone groups in carbohydrate chemistry. This approach is pertinent for synthesizing complex carbohydrates and could relate to the manipulation of compounds similar to "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" (Spjut, Qian, & Elofsson, 2010).
Potential Anticancer Activity
Compounds with sulfone moieties, including novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, and dihydropyridines, have been synthesized and evaluated for their anticancer activity. This highlights the potential biological applications of sulfone-containing compounds, which may include derivatives like "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" in future research (Bashandy et al., 2011).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-3-28-19-6-4-17(5-7-19)16-22(24)23-14-12-21(13-15-23)29(25,26)20-10-8-18(27-2)9-11-20/h4-11,21H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMUVJSHOBSJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone |
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